Dipentum

Description

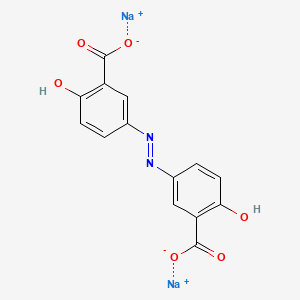

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H8N2Na2O6 |

|---|---|

Molecular Weight |

346.20 g/mol |

IUPAC Name |

disodium;5-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C14H10N2O6.2Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;;/h1-6,17-18H,(H,19,20)(H,21,22);;/q;2*+1/p-2 |

InChI Key |

ZJEFYLVGGFISGT-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])C(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Dipentum (Olsalazine) in Inflammatory Bowel Disease

Executive Summary: Dipentum (olsalazine) is a second-generation aminosalicylate specifically designed for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. It functions as a colon-targeted prodrug, consisting of two molecules of 5-aminosalicylic acid (5-ASA, or mesalamine) joined by an azo bond. This unique structure remains intact through the upper gastrointestinal tract, ensuring that the active therapeutic agent is released directly at the site of inflammation in the colon by the action of bacterial azoreductases. The therapeutic efficacy of olsalazine (B1677275) is attributed to the multifaceted anti-inflammatory properties of 5-ASA, which include the inhibition of the arachidonic acid cascade, potent modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), and scavenging of reactive oxygen species. This guide provides a detailed examination of these core mechanisms, supported by quantitative data and key experimental protocols relevant to researchers and drug development professionals.

Introduction and Molecular Structure

Olsalazine was developed to deliver 5-ASA to the colon without the sulfapyridine (B1682706) carrier moiety found in sulfasalazine (B1682708), thereby reducing the incidence of sulfa-related adverse effects.[1][2] The drug is a dimer of 5-ASA molecules linked by a diazo bond (N=N).[3] This azo linkage is the key to its colon-specific delivery, as it is resistant to degradation by digestive enzymes in the stomach and small intestine but is readily cleaved by bacteria residing in the colon.[1][4] This targeted release allows for high local concentrations of the active drug in the colonic mucosa, maximizing therapeutic effects while minimizing systemic absorption and associated side effects.[5][6][7]

Pharmacokinetics and Colonic Activation

Upon oral administration, olsalazine travels largely unabsorbed through the stomach and small intestine.[5][6] Approximately 98-99% of the oral dose reaches the colon intact.[5][6] In the colonic lumen, resident bacteria produce azoreductase enzymes that cleave the azo bond, liberating two molecules of 5-ASA.[1][3][6] This bioactivation is crucial for its therapeutic effect, which is exerted topically on the colonic epithelium.[6] The released 5-ASA is then slowly absorbed, with a small fraction being acetylated to N-acetyl-5-aminosalicylic acid (Ac-5-ASA) by the colonic epithelium before excretion.[1][8] This delivery system results in significantly higher local concentrations of 5-ASA in the colon and a lower systemic load compared to many other mesalamine formulations.[7][8]

Core Molecular Mechanisms of Action

The anti-inflammatory effects of 5-ASA, the active metabolite of olsalazine, are multifaceted and involve the modulation of several key inflammatory pathways.

Inhibition of the Arachidonic Acid Cascade

In inflamed intestinal tissue, the metabolism of arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways is significantly upregulated, leading to increased production of pro-inflammatory eicosanoids such as prostaglandins (B1171923) (PGs) and leukotrienes (LTs).[1][9] 5-ASA has been shown to inhibit both COX and LOX enzymes, thereby reducing the synthesis of these inflammatory mediators and attenuating the inflammatory response in the colonic mucosa.[1][3][4]

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[10][11] In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[11][12] The active moiety of olsalazine, 5-ASA, and its parent compound sulfasalazine have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[11][12] This blockade is a central mechanism of its anti-inflammatory action.

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

PPAR-γ is a ligand-activated nuclear receptor that plays a critical role in regulating inflammation.[13] 5-ASA has been identified as a ligand and activator of PPAR-γ.[13][14] Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as PPAR response elements (PPREs). This can transrepress the activity of pro-inflammatory transcription factors, including NF-κB, and promote the expression of genes with anti-inflammatory properties.[13][15] While some evidence suggests this is a key mechanism, other studies indicate it may be less prominent than direct NF-κB inhibition.[16]

Other Potential Mechanisms

-

Reactive Oxygen Species (ROS) Scavenging: 5-ASA possesses antioxidant properties and may directly scavenge harmful free radicals that contribute to mucosal damage in IBD.[1][4]

-

Immune Cell Modulation: The drug can affect the function of various immune cells. It may limit the migration of macrophages to inflamed tissue and inhibit the function of lymphocytes, macrophages, and neutrophils.[1][17][18] For instance, sulfasalazine has been shown to suppress macrophage production of IL-12, a key cytokine in promoting a pro-inflammatory Th1 immune response.[19]

Preclinical and Clinical Efficacy Data

The clinical efficacy of olsalazine has been established in multiple trials for both active disease and maintenance of remission in ulcerative colitis.

Table 1: Efficacy of Olsalazine in Active Ulcerative Colitis

| Study | Dosage | Patient Population | Outcome Metric | Olsalazine Group | Placebo Group | p-value |

|---|---|---|---|---|---|---|

| Meyers et al., 1988[20][21] | 3.0 g/day | Sulfasalazine-intolerant active UC | Clinical Improvement | 50% | 16% | 0.04 |

| Taylor et al., 1990[22] | 2.0 g/day (1g b.d.) | Mild-to-moderate active UC | Good Clinical Response | 40% (6/15) | 13% (2/15) | - |

Table 2: Efficacy of Olsalazine in Maintaining Remission of Ulcerative Colitis

| Study | Dosage | Comparator | Duration | Relapse Rate (Olsalazine) | Relapse Rate (Comparator) | p-value |

|---|---|---|---|---|---|---|

| FDA Label Data[6][23] | 1.0 g/day (500 mg b.d.) | Placebo | 6 months | 23.1% (12/52) | 44.9% (22/49) | < 0.02 |

| FDA Label Data[6][23] | 1.0 g/day (500 mg b.d.) | Sulfasalazine (2g/day) | 6 months | 19.5% | 12.2% | Not significant |

| Travis et al., 1994[24] | 0.5 g/day | - | 12 months | 40% | - | 0.03 (trend) |

| Travis et al., 1994[24] | 1.0 g/day | - | 12 months | 30% | - | 0.03 (trend) |

| Travis et al., 1994[24] | 2.0 g/day | - | 12 months| 22% | - | 0.03 (trend) |

Table 3: Comparative Colonic and Systemic Concentrations of 5-ASA

| Study | Drug Administered (Dose) | Colonic 5-ASA (mmol/L) | Systemic 5-ASA (Plasma) | Systemic Ac-5-ASA (Plasma) | Urinary Excretion (mmol/24hr) |

|---|---|---|---|---|---|

| Christensen et al., 1990[8] | Olsalazine (2 g/day ) | 23.7 | Lower | Lower | Lower |

| Christensen et al., 1990[8] | Pentasa (mesalazine) (equimolar dose) | 12.6 | Higher | Higher | Higher |

| Christensen et al., 1990[8] | Salofalk (mesalazine) (equimolar dose) | 15.0 | Higher | Higher | Higher |

| Goebell et al., 1993[7] | Olsalazine | - | 3.4x Lower | 3.2x Lower | 1.0 (median) |

| Goebell et al., 1993[7] | Eudragit-L Coated Mesalazine | - | - | - | 3.2 (median) |

Key Experimental Protocols

In Vivo Model: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis

This is a widely used and reproducible rodent model for studying IBD pathogenesis and evaluating therapeutic agents.[25][26]

-

Objective: To assess the anti-inflammatory effect of olsalazine in an animal model of colitis.

-

Methodology:

-

Animal Model: BALB/c or C57BL/6 mice are commonly used.

-

Induction of Acute Colitis: Animals are provided with drinking water containing 2-5% (w/v) DSS for 5-7 consecutive days.[27][28]

-

Treatment: A treatment group receives olsalazine (e.g., 50-100 mg/kg/day) via oral gavage, while a control group receives a vehicle. Treatment can begin before, during, or after DSS administration depending on the study's aim (prophylactic vs. therapeutic).[25]

-

Monitoring: Disease Activity Index (DAI) is scored daily, incorporating weight loss, stool consistency, and the presence of blood.

-

Endpoint Analysis: At the end of the study period (e.g., day 8-11), animals are euthanized. The colon is excised, and its length is measured (shortening indicates severe inflammation). Tissue samples are collected for:

-

Histopathology: Formalin-fixed sections are stained with H&E to score for inflammation, ulceration, and crypt damage.

-

Myeloperoxidase (MPO) Assay: A colorimetric assay to quantify neutrophil infiltration in the tissue.

-

Cytokine Analysis: Tissue homogenates are analyzed using ELISA or qPCR to measure levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines.[28]

-

-

In Vitro Assay: NF-κB Activation via Western Blot for IκBα Degradation

This protocol determines if a compound inhibits the degradation of the NF-κB inhibitory protein, IκBα.

-

Objective: To determine if 5-ASA inhibits inflammatory-stimulus-induced degradation of IκBα in vitro.

-

Methodology:

-

Cell Culture: Colon epithelial cell lines (e.g., HT-29, Caco-2) are grown to ~80% confluency.

-

Pre-treatment: Cells are pre-incubated with various concentrations of 5-ASA or a vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulation: Cells are stimulated with a pro-inflammatory agent, typically TNF-α (e.g., 10 ng/mL) or LPS, for a short time course (e.g., 0, 5, 15, 30, 60 minutes) to induce IκBα degradation.

-

Cell Lysis: At each time point, cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for IκBα. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the disappearance of the IκBα band in 5-ASA-treated, stimulated cells compared to vehicle-treated, stimulated cells indicates inhibition of degradation.[12][16]

-

Conclusion

This compound (olsalazine) represents a refined therapeutic strategy for inflammatory bowel disease, leveraging a sophisticated prodrug design to ensure targeted delivery of its active moiety, 5-aminosalicylic acid, to the colon. Its mechanism of action is not reliant on a single pathway but is a composite of several coordinated anti-inflammatory effects. By inhibiting the production of prostaglandins and leukotrienes, suppressing the master inflammatory regulator NF-κB, and potentially activating the anti-inflammatory nuclear receptor PPAR-γ, olsalazine effectively mitigates the complex inflammatory cascade characteristic of ulcerative colitis. For researchers and drug developers, understanding this multifaceted mechanism is crucial for identifying novel therapeutic targets and designing next-generation, site-specific anti-inflammatory agents.

References

- 1. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olsalazine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Systemic uptake of 5-aminosalicylic acid from olsalazine and eudragit L coated mesalazine in patients with ulcerative colitis in remission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of prostaglandins in ulcerative colitis. Enhanced production during active disease and inhibition by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - A novel therapy for colitis utilizing PPAR-γ ligands to inhibit the epithelial inflammatory response [jci.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genomic analysis of sulfasalazine effect in experimental colitis is consistent primarily with the modulation of NF-kappaB but not PPAR-gamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sulfasalazine prevents T-helper 1 immune response by suppressing interleukin-12 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Olsalazine sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Olsalazine in the treatment of ulcerative colitis among patients intolerant of sulphasalazine: a prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. Optimum dose of olsalazine for maintaining remission in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Experimental models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The effect of olsalazine of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

Olsalazine: A Technical Guide to a Colon-Specific 5-Aminosalicylic Acid Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine (B1677275) is a second-generation aminosalicylate developed for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC).[1] It is a rationally designed prodrug that leverages the unique enzymatic environment of the large intestine to achieve targeted delivery of its active moiety, 5-aminosalicylic acid (5-ASA), also known as mesalamine.[1][2] Comprised of two 5-ASA molecules linked by a central azo bond, olsalazine remains largely intact during transit through the upper gastrointestinal tract, minimizing systemic absorption and associated side effects while maximizing drug concentration at the site of colonic inflammation.[2][3]

This technical guide provides an in-depth overview of olsalazine, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used for its evaluation.

Chemical Structure and Properties

Olsalazine's chemical structure is fundamental to its function as a colon-specific prodrug. It consists of two molecules of 5-ASA covalently linked by a diazo (-N=N-) bond.[2]

-

Olsalazine: 3,3'-azobis(6-hydroxybenzoic acid)

-

Molecular Formula: C14H10N2O6

-

Molar Mass: 302.24 g/mol [4]

Upon reaching the colon, the azo bond is cleaved by bacterial azoreductases, releasing two molecules of the therapeutically active 5-ASA.[5][6]

Mechanism of Action

Colon-Specific Drug Activation

The core of olsalazine's design is its selective activation within the colon. After oral administration, the highly polar nature of olsalazine limits its absorption in the small intestine.[3] Approximately 98-99% of an oral dose reaches the colon intact.[7] Here, the resident microbial flora, rich in azoreductase enzymes, cleaves the azo bond, liberating two molecules of 5-ASA.[5][8] This bacterial-mediated activation ensures high local concentrations of the active drug at the primary site of inflammation in ulcerative colitis.[7][9]

Caption: Olsalazine activation workflow in the gastrointestinal tract.

Anti-Inflammatory Effects of 5-ASA

The liberated 5-ASA exerts its therapeutic effect through a multi-faceted anti-inflammatory mechanism. While not fully elucidated, key actions include:

-

Inhibition of Pro-inflammatory Mediators: 5-ASA is known to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6] This action blocks the metabolic pathway of arachidonic acid, reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes in the colonic mucosa.[5][6]

-

Modulation of Nuclear Factor-kappa B (NF-κB): 5-ASA can inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[10]

-

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): 5-ASA is an agonist for PPAR-γ, a nuclear receptor highly expressed in colonic epithelial cells.[6][11] Activation of PPAR-γ exerts anti-inflammatory effects, partly by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.[8][10] This pathway is considered a key mechanism for the therapeutic effects of aminosalicylates.[11]

Caption: Key anti-inflammatory signaling pathways modulated by 5-ASA.

Pharmacokinetics

The pharmacokinetic profile of olsalazine is characterized by low systemic absorption of the parent drug and targeted release of its metabolites in the colon.

Table 1: Summary of Pharmacokinetic Parameters for Olsalazine and its Metabolites

| Parameter | Olsalazine (Parent Drug) | 5-ASA (Active Moiety) | N-acetyl-5-ASA (Metabolite) | Reference(s) |

|---|---|---|---|---|

| Oral Bioavailability | ~2.4% of a 1.0 g dose is absorbed. | N/A (formed in colon) | N/A (formed from 5-ASA) | [7] |

| Protein Binding | >99% | 43% | 78% | [4] |

| Metabolism | ~98-99% converted to 5-ASA in the colon by bacterial azoreductases. A minor fraction (~0.1%) is metabolized in the liver to olsalazine-O-sulfate. | Acetylated in the colonic epithelium and liver to N-acetyl-5-ASA. | Excreted in urine and feces. | [5] |

| Half-life (t½) | 0.9 hours | 0.4 to 2.4 hours | 6 to 9 hours | [4][12] |

| Time to Peak (Tmax) | N/A (low systemic levels) | ~4 hours (after 1.5g dose of a 5-ASA formulation) | ~4 hours (after 1.5g dose of a 5-ASA formulation) | [13] |

| Excretion (24-96h) | <1% in urine | Total 5-ASA (5-ASA + N-Ac-5-ASA): | ||

| Urinary: 14-31% of dose | [14] | |||

| Fecal: 17-50% of dose | [14] |

| Colonic Concentration | Low | Mean: 23.7 mmol/L (significantly higher than equimolar doses of other mesalazine preparations) | N/A |[9] |

Clinical Efficacy

Clinical trials have established the efficacy of olsalazine in both treating active mild-to-moderate ulcerative colitis and maintaining remission.

Table 2: Summary of Clinical Trial Outcomes for Olsalazine in Ulcerative Colitis

| Study Focus | Dosage | Comparator | Key Outcome(s) | Result(s) | Reference(s) |

|---|---|---|---|---|---|

| Maintenance of Remission | 1.0 g/day (500 mg twice daily) | Placebo | Relapse rate at 6 months | Olsalazine: 23.1% (12/52) vs. Placebo: 44.9% (22/49) (p<0.02) | [7] |

| Maintenance of Remission | 1.0 g/day (500 mg twice daily) | Sulfasalazine (2 g/day ) | Relapse rate at 6 months | Olsalazine: 19.5% (16/82) vs. Sulfasalazine: 12.2% (10/82) (non-significant difference) | [7][15] |

| Maintenance of Remission (Dose-Ranging) | 0.5 g/day , 1.0 g/day , 2.0 g/day | N/A | Remission rate at 12 months | 60% (0.5g), 70% (1.0g), 78% (2.0g) (p=0.03 for trend) | [16] |

| Active Mild-to-Moderate UC | 2.0 g/day | Placebo | Clinical & sigmoidoscopic improvement at 2 weeks | Significant improvement with olsalazine compared to placebo. | [17] |

| Active Mild-to-Moderate UC (Sulfasalazine Intolerant) | 0.75 g, 1.5 g, 3.0 g/day | Placebo | Clinical improvement | Dose-response relationship observed: 16% (placebo), 29% (0.75g), 27% (1.5g), 50% (3.0g) improved (p=0.04). |[18] |

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Olsalazine Capsules

This protocol is based on FDA recommendations for assessing the in vitro release profile of olsalazine, simulating its transit through the gastrointestinal tract.

-

Objective: To determine the percentage of olsalazine released over time in media of varying pH.

-

Apparatus: USP Apparatus I (Basket Method).[19]

-

Method:

-

Apparatus Setup: Assemble the dissolution apparatus. Set the rotational speed to 100 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.[19]

-

Acid Stage (Simulated Gastric Fluid):

-

Place one olsalazine capsule in each of the 12 vessels, each containing 900 mL of 0.1N HCl.

-

Operate the apparatus for 2 hours.

-

At the 2-hour mark, withdraw an aliquot of the medium for analysis. Minimal drug release is expected.

-

-

Buffer Stage 1 (Simulated Intestinal Fluid):

-

Carefully remove the capsules from the acid medium.

-

Transfer each capsule to a new vessel containing 900 mL of pH 4.5 phosphate (B84403) buffer.

-

Operate the apparatus for a specified period (e.g., 1 hour). Withdraw aliquots at defined intervals (e.g., 10, 20, 30, 45, 60 minutes).[19]

-

-

Buffer Stage 2 (Simulated Colonic Fluid):

-

Sample Analysis: Analyze the concentration of olsalazine in the collected aliquots using a validated HPLC method (see Protocol 4).

-

Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for any volume removed during sampling.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Formulation and Evaluation of Enteric Coated Tablet of Rabeprazole Sodium. | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. assets.ctfassets.net [assets.ctfassets.net]

- 5. Separation and Determination of Olsalazine Sodium and Its Impurit...: Ingenta Connect [ingentaconnect.com]

- 6. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. PPARγ in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

- 16. Optimum dose of olsalazine for maintaining remission in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Experimental colitis in mice: effects of olsalazine on eicosanoid production in colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. researchgate.net [researchgate.net]

The Biochemical Conversion of Olsalazine to Mesalamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine (B1677275) is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Functioning as a prodrug, it is specifically designed for targeted delivery of the therapeutically active agent, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon. This targeted approach minimizes systemic absorption in the upper gastrointestinal tract, thereby reducing potential side effects and concentrating the anti-inflammatory action at the site of disease. This technical guide provides an in-depth exploration of the biochemical pathway responsible for the conversion of olsalazine to mesalamine, detailing the enzymatic processes, relevant quantitative data, and experimental methodologies for its study.

The Biochemical Pathway: Azoreduction in the Colon

The conversion of olsalazine to mesalamine is a reductive cleavage process that occurs almost exclusively in the colon.[1] Olsalazine consists of two molecules of mesalamine linked by a diazo bond (-N=N-).[2] This azo bond is the key to its colon-specific drug delivery.

The primary mechanism of this conversion is enzymatic, mediated by azoreductases produced by the resident colonic microbiota.[3][4] These enzymes catalyze the reductive cleavage of the azo bond, yielding two molecules of active mesalamine.[2] The anaerobic environment of the colon is crucial for this process, as azoreductases are most active under these conditions.[4]

The enzymatic reaction is a flavin-dependent process that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as an electron donor. The proposed mechanism follows a "ping-pong bi-bi" kinetic model, where the enzyme binds to and is reduced by NAD(P)H, releasing NAD(P)+. The reduced enzyme then binds to the azo substrate (olsalazine) and reduces it, regenerating the oxidized enzyme and releasing the two mesalamine molecules.

Quantitative Data on Olsalazine Conversion

The efficiency of olsalazine conversion to mesalamine is a critical factor in its therapeutic efficacy. The following tables summarize key quantitative data related to this process.

| Parameter | Value | Reference |

| Half-life of Olsalazine in Pooled Fecal Slurry | 145.1 min | [5] |

| Recovery of Oral 14C-labeled Olsalazine (in animals and humans) | 90% - 97% | [3] |

| Systemic Bioavailability of Oral Olsalazine | <10% | [6] |

Table 1: Pharmacokinetic Parameters of Olsalazine Conversion

| Formulation | Mean Colonic 5-ASA Concentration (mmol/L) | Reference |

| Olsalazine (1 g twice daily) | 23.7 (SEM 1.9) | [7] |

| Pentasa (equimolar dose) | 12.6 (SEM 2.2) | [7] |

| Salofalk (equimolar dose) | 15.0 (SEM 2.0) | [7] |

Table 2: Intraluminal Colonic Concentrations of 5-ASA from Different Formulations

| Parameter | Olsalazine | Mesalazine (Eudragit L coated) | Reference |

| Plasma 5-ASA Concentration Ratio | 1 | 3.4 | [8] |

| Plasma Acetyl-5-ASA Concentration Ratio | 1 | 3.2 | [8] |

| 24-hour Urinary Excretion (mmol/24 hr) | 1.0 (median) | 3.2 (median) | [8] |

| Percentage of Administered Dose Excreted in Urine | 17.7% | 32.4% | [8] |

Table 3: Comparison of Systemic Uptake of 5-ASA from Olsalazine and a Mesalazine Formulation

| Location | Median 5-ASA Concentration (ng/mg) (MES of 0) | Median 5-ASA Concentration (ng/mg) (MES ≥ 1) | Median Ac-5-ASA Concentration (ng/mg) (MES of 0) | Median Ac-5-ASA Concentration (ng/mg) (MES ≥ 1) | Reference |

| Sigmoid Colon | 17.3 | 6.4 | 21.2 | 5.81 | [9] |

Table 4: Mucosal Concentrations of 5-ASA and N-acetyl-5-ASA (Ac-5-ASA) in Ulcerative Colitis Patients (MES = Mayo Endoscopic Score)

Key Microbial Players in Azoreduction

A diverse range of anaerobic and facultative anaerobic bacteria residing in the colon possess azoreductase activity. While the specific contribution of each species to olsalazine metabolism in vivo is complex and can vary between individuals, several bacterial genera are known to be significant contributors. These include:

-

Clostridium [4]

-

Lactobacillus [10]

-

Bifidobacterium

-

Escherichia coli

-

Enterococcus faecalis

-

Bacillus subtilis

-

Bacteroides fragilis

The expression and activity of azoreductases can be influenced by various factors, including diet, antibiotic use, and the underlying disease state of the host.

Experimental Protocols

In Vitro Assay for Olsalazine Conversion in Fecal Slurry

This protocol provides a method for assessing the rate of olsalazine conversion to mesalamine by the gut microbiota in a controlled laboratory setting.

Materials:

-

Fresh fecal samples from healthy donors

-

Anaerobic chamber

-

Phosphate-buffered saline (PBS), pre-reduced

-

Olsalazine stock solution

-

Incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with UV detection

Procedure:

-

Fecal Slurry Preparation:

-

Immediately after collection, transfer the fresh fecal sample into an anaerobic chamber.

-

Prepare a 10% (w/v) fecal slurry by homogenizing the feces in pre-reduced, anaerobic PBS.

-

Filter the slurry through sterile gauze to remove large particulate matter.

-

-

Incubation:

-

In the anaerobic chamber, dispense the fecal slurry into sterile tubes.

-

Spike the slurry with a known concentration of olsalazine stock solution.

-

Incubate the tubes at 37°C under anaerobic conditions.

-

-

Sample Collection and Processing:

-

At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold methanol (B129727) or perchloric acid).

-

Centrifuge the samples to pellet the precipitated proteins and bacterial cells.

-

Collect the supernatant for analysis.

-

-

Quantification by HPLC:

-

Analyze the supernatant for the concentrations of olsalazine and mesalamine using a validated HPLC method.

-

HPLC Method for Quantification of Olsalazine and Mesalamine

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for separation.

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: Ambient or controlled (e.g., 30°C)

-

Detection wavelength: Set at the λmax of olsalazine and mesalamine (e.g., around 330 nm for mesalamine).

Analysis:

-

Generate a standard curve for both olsalazine and mesalamine using known concentrations.

-

Quantify the analytes in the experimental samples by comparing their peak areas to the standard curve.

Visualizations

Caption: Biochemical conversion of olsalazine to mesalamine by bacterial azoreductases.

Caption: Workflow for in vitro analysis of olsalazine conversion.

Subsequent Metabolism of Mesalamine

Once released in the colon, mesalamine exerts its anti-inflammatory effects topically on the colonic mucosa. A significant portion of the liberated mesalamine is then metabolized to N-acetyl-5-aminosalicylic acid (Ac-5-ASA) by N-acetyltransferase enzymes present in the colonic epithelium and gut bacteria.[3] Ac-5-ASA is considered therapeutically inactive. Both mesalamine and Ac-5-ASA are then largely excreted in the feces, with a smaller fraction being absorbed systemically and excreted in the urine.

Conclusion

The conversion of olsalazine to mesalamine is a highly efficient, microbe-driven process that is fundamental to its therapeutic action in inflammatory bowel disease. This targeted delivery system, reliant on the enzymatic activity of the colonic microbiota, ensures high local concentrations of the active drug while minimizing systemic exposure. A thorough understanding of this biochemical pathway, including the key microbial players and the kinetics of the conversion, is essential for the continued development and optimization of colon-targeted drug delivery systems. The experimental protocols outlined in this guide provide a framework for further research into this critical aspect of IBD pharmacotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mucosal concentrations of N‐acetyl‐5‐aminosalicylic acid related to endoscopic activity in ulcerative colitis patients with mesalamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and gut microbiota analyses revealed the effect of Lactobacillus acidophilus on the metabolism of Olsalazine in ulcerative colitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Olsalazine's Impact on NF-κB Signaling in Colon Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine (B1677275), a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis, exerts its therapeutic effects through a multifaceted mechanism primarily centered on the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway within the colonic epithelium. This technical guide provides an in-depth exploration of the molecular interactions between olsalazine's active metabolite and the NF-κB cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Olsalazine is a prodrug, consisting of two molecules of 5-aminosalicylic acid (5-ASA), also known as mesalamine, linked by an azo bond. This unique structure facilitates targeted delivery to the colon, where resident bacterial azoreductases cleave the bond, releasing the active 5-ASA molecules. It is this active moiety that directly engages with and inhibits the pro-inflammatory NF-κB signaling pathway, a critical regulator of the immune response and cellular inflammation. Dysregulation of the NF-κB pathway is a hallmark of IBD, leading to the overexpression of pro-inflammatory cytokines, chemokines, and adhesion molecules that perpetuate the inflammatory state of the colonic mucosa.

This guide will dissect the intricate steps of the NF-κB signaling pathway, pinpointing the specific molecular targets of 5-ASA. Furthermore, it will explore the dual mechanism of action involving the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which provides a complementary anti-inflammatory effect. By presenting a comprehensive overview of the current scientific understanding, this document aims to equip researchers and drug development professionals with the critical knowledge to advance the therapeutic applications of olsalazine and to inspire the development of novel anti-inflammatory agents.

Quantitative Data on the Effects of Olsalazine's Active Metabolite (Mesalamine) on NF-κB Signaling and PPAR-γ Activation

The following tables summarize the quantitative data from in-vitro studies investigating the inhibitory effects of mesalamine (5-ASA) on the NF-κB signaling pathway and its activatory effects on PPAR-γ in various colon cell lines.

Table 1: Inhibition of NF-κB Transcriptional Activity by Mesalamine

| Cell Line | Stimulus | Assay | Mesalamine Concentration | Observed Effect | Reference |

| Caco-2 | IL-1 | Luciferase Reporter Assay | 16 mM | Half-maximal inhibition of NF-κB transcriptional activity | [1] |

| Caco-2 | IL-1 | Luciferase Reporter Assay | 40 mM | Maximal inhibition of NF-κB transcriptional activity | [1] |

| HT-29 | IL-1β | NF-κB Activity Assay | Various concentrations | Decreased NF-κB activity | [2] |

Table 2: Activation of PPAR-γ by Mesalamine

| Cell Line | Mesalamine Concentration | Assay | Observed Effect | Reference |

| HT-29 | 30-50 mM | Western Blot | Concentration-dependent upregulation of PPARγ protein expression | [1] |

| HT-29 | 30 mM | Transcriptional Factor Assay | Increased PPARγ activity | [1] |

| Caco-2 | Not specified | Not specified | Mesalamine-mediated pro-apoptotic and anti-proliferative actions are regulated via PPARγ-dependent pathways | [3] |

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and Olsalazine's Mechanism of Action

The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

Olsalazine, through its active metabolite mesalamine (5-ASA), is understood to inhibit this pathway primarily by preventing the degradation of IκBα[4]. Evidence suggests that this may occur through the direct inhibition of the IKK complex, thereby preventing the initial phosphorylation of IκBα.

Figure 1. Olsalazine's inhibition of the NF-κB signaling pathway.

Dual Mechanism: NF-κB Inhibition and PPAR-γ Activation

In addition to inhibiting the NF-κB pathway, mesalamine has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ)[1][3]. PPAR-γ is a nuclear receptor that, when activated, exerts anti-inflammatory effects, in part by antagonizing the activity of NF-κB. This dual mechanism of action contributes to the overall therapeutic efficacy of olsalazine in colonic inflammation.

Figure 2. Dual anti-inflammatory mechanism of olsalazine.

Experimental Workflow: Western Blot for IκBα Degradation

A key method to assess the impact of olsalazine on the NF-κB pathway is to measure the degradation of IκBα via Western blotting. This workflow outlines the major steps involved in such an experiment.

Figure 3. Workflow for Western blot analysis of IκBα degradation.

Experimental Protocols

Western Blot for IκBα Degradation and Phosphorylation

This protocol details the steps for assessing the levels of total and phosphorylated IκBα in colon cells following treatment with olsalazine's active metabolite, mesalamine, and stimulation with TNF-α.

Materials:

-

Colon cell lines (e.g., Caco-2, HT-29)

-

Cell culture medium (e.g., DMEM) and supplements

-

Mesalamine (5-ASA)

-

Recombinant human TNF-α

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-IκBα, Rabbit anti-phospho-IκBα (Ser32/36)

-

Loading control antibody (e.g., mouse anti-β-actin)

-

HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed colon cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with desired concentrations of mesalamine for 1-2 hours.

-

Stimulate cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle-treated, unstimulated control.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-IκBα or anti-phospho-IκBα) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of mesalamine.

Materials:

-

Colon cell line (e.g., Caco-2, HT-29)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

96-well cell culture plates

-

Mesalamine (5-ASA)

-

Stimulus (e.g., IL-1β or TNF-α)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent, following the manufacturer's protocol.

-

Allow the cells to express the plasmids for 24-48 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of mesalamine for 1-2 hours.

-

Stimulate the cells with the appropriate agonist (e.g., IL-1β) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (from the control plasmid) sequentially in a luminometer, following the kit's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity by the stimulus and the percentage inhibition by mesalamine.

-

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Colon cells grown on glass coverslips

-

Mesalamine (5-ASA)

-

Stimulus (e.g., TNF-α)

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture, Treatment, and Stimulation:

-

Grow cells on sterile glass coverslips in a multi-well plate.

-

Treat and stimulate the cells as described in the Western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with the primary anti-p65 antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Conclusion

Olsalazine, through its active metabolite mesalamine, effectively attenuates colonic inflammation by targeting the NF-κB signaling pathway. The primary mechanism involves the inhibition of IκBα degradation, which prevents the nuclear translocation and subsequent pro-inflammatory gene transcription mediated by NF-κB. This inhibitory action is complemented by the activation of the anti-inflammatory nuclear receptor PPAR-γ. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of olsalazine and to explore novel molecular targets for the treatment of inflammatory bowel disease. A deeper understanding of these intricate signaling pathways will undoubtedly pave the way for the development of more specific and effective therapies for chronic inflammatory conditions of the colon.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Inhibition of cell proliferation and invasion in a human colon cancer cell line by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) in the Anti-Inflammatory Effect of Olsalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olsalazine (B1677275), a cornerstone in the management of ulcerative colitis, exerts its therapeutic effects primarily through its active metabolite, 5-aminosalicylic acid (5-ASA). A growing body of evidence indicates that a key mechanism underpinning the anti-inflammatory properties of 5-ASA is the activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ). This technical guide provides an in-depth exploration of the molecular pathways involved, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling cascades. The activation of PPAR-γ by 5-ASA leads to the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), thereby attenuating the inflammatory response in the colonic mucosa. This guide will serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development, offering a detailed understanding of olsalazine's mechanism of action and providing the necessary tools to investigate it further.

Introduction

Olsalazine is a prodrug specifically designed for targeted delivery of its active component, 5-aminosalicylic acid (5-ASA), to the colon.[1][2] It consists of two 5-ASA molecules linked by an azo bond, which is cleaved by azoreductases produced by colonic bacteria, releasing high concentrations of 5-ASA at the site of inflammation in ulcerative colitis.[2] While the anti-inflammatory effects of 5-ASA have been known for decades, the precise molecular mechanisms have been a subject of extensive research. Initially, inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways were considered the primary modes of action.[1] However, more recent investigations have unveiled a pivotal role for the nuclear receptor PPAR-γ in mediating the therapeutic effects of 5-ASA.[3][4]

PPAR-γ is a ligand-activated transcription factor highly expressed in the colonic epithelium that plays a crucial role in regulating inflammation.[3][5] Its activation can antagonize the activity of pro-inflammatory transcription factors, thereby downregulating the expression of inflammatory cytokines and mediators.[4][6] This guide will delve into the intricate details of how olsalazine, through 5-ASA, harnesses the PPAR-γ signaling pathway to combat colonic inflammation.

Molecular Mechanism: PPAR-γ Activation and NF-κB Inhibition

The anti-inflammatory cascade initiated by olsalazine-derived 5-ASA involves a multi-step process centered around the activation of PPAR-γ and the subsequent inhibition of the NF-κB signaling pathway.

Activation of PPAR-γ by 5-ASA

5-ASA has been identified as a direct ligand and activator of PPAR-γ.[1][7] Upon release from olsalazine in the colon, 5-ASA enters the colonic epithelial cells and binds to PPAR-γ in the cytoplasm. This binding induces a conformational change in the PPAR-γ protein, leading to its translocation into the nucleus.[1][8]

Once in the nucleus, the activated 5-ASA-PPAR-γ complex heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4] This binding event recruits co-activator proteins, initiating the transcription of genes with anti-inflammatory properties and, crucially, interfering with pro-inflammatory signaling pathways.[1][5]

PPAR-γ-Mediated Inhibition of the NF-κB Pathway

A major consequence of PPAR-γ activation by 5-ASA is the inhibition of the NF-κB pathway, a central regulator of the inflammatory response.[4][6] NF-κB is a transcription factor that, in its inactive state, is sequestered in the cytoplasm by an inhibitory protein called IκBα.[9] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10]

Activated PPAR-γ interferes with this pathway through several proposed mechanisms:

-

Transrepression: The 5-ASA-PPAR-γ-RXR complex can physically interact with the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[5]

-

Induction of IκBα: PPAR-γ activation can lead to an increase in the expression of the IκBα gene, resulting in higher levels of the IκBα protein, which in turn enhances the sequestration of NF-κB in the cytoplasm.[9]

-

Competition for Co-activators: Both PPAR-γ and NF-κB require common co-activator proteins for their transcriptional activity. By activating PPAR-γ, 5-ASA can cause these co-activators to be preferentially recruited to the PPAR-γ complex, thereby limiting their availability for NF-κB.[1]

This multi-pronged inhibition of the NF-κB pathway is a critical component of the anti-inflammatory effect of olsalazine.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of olsalazine and its active metabolite, 5-ASA, on PPAR-γ activation and inflammatory markers.

Table 1: Preclinical Data on 5-ASA and PPAR-γ

| Parameter | Cell Line/Model | Concentration of 5-ASA | Result | Citation |

| PPAR-γ mRNA Expression | HT-29 colonic epithelial cells | 30 mM | ~3-fold induction at 12 hours | [1][3] |

| PPAR-γ Protein Expression | HT-29 colonic epithelial cells | 30 mM | Increased expression after 24 hours | [1][3] |

| PPAR-γ Reporter Gene Activity | HT-29 cells transfected with a PPRE-luciferase reporter | 30 mM | ~3-fold induction | [1][3] |

| PPAR-γ Binding (IC50) | Competitive binding assay with [3H]-rosiglitazone | 15.2 mM | IC50 for displacing rosiglitazone (B1679542) | [1] |

| PPAR-γ mRNA Expression | Human colonic biopsies (organ culture) | 1, 30, and 50 mM | Dose-dependent increase in PPAR-γ mRNA | [1][11] |

| Inhibition of NF-κB-dependent transcription (by Sulfasalazine) | Murine T-lymphocyte cell line (RBL5) | - | IC50 of ~0.625 mM | [12] |

Table 2: Clinical Data on Olsalazine in Ulcerative Colitis

| Study Design | Patient Population | Olsalazine Dose | Outcome | Remission Rate | Citation |

| Randomized, Double-Blind, Placebo-Controlled | 66 outpatients with active UC intolerant to sulfasalazine (B1682708) | 0.75 g/day , 1.5 g/day , 3 g/day | Clinical Improvement | 29%, 27%, 50% respectively (vs. 16% for placebo) | [13] |

| Randomized, Double-Blind | 56 children with mild to moderate UC | 30 mg/kg/day (max 2 g/day ) | Asymptomatic or clinically improved after 3 months | 39% (vs. 79% for sulfasalazine) | [14] |

| Randomized, Double-Blind, Comparative | Patients with mild to moderate active UC | 3 g/day | Endoscopic Remission | 52.2% (vs. 48.8% for mesalamine) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of PPAR-γ in olsalazine's anti-inflammatory effect.

PPAR-γ Luciferase Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate PPAR-γ-mediated gene transcription.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for human PPAR-γ

-

Luciferase reporter vector containing multiple PPREs upstream of the luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Olsalazine, 5-ASA, and a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium.

-

Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours of transfection, plate the cells in a 96-well plate.

-

Treat the cells with varying concentrations of 5-ASA, olsalazine (with a co-culture of bacteria expressing azoreductase if direct activation is being tested), or rosiglitazone for 18-24 hours. Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

If co-transfected, measure β-galactosidase activity for normalization.

-

-

Data Analysis:

Western Blot for IκBα Degradation

This technique is used to assess the effect of 5-ASA on the degradation of IκBα, a key step in NF-κB activation.

Materials:

-

Colon epithelial cell line (e.g., HT-29)

-

Cell culture medium and supplements

-

TNF-α (or other inflammatory stimulus)

-

5-ASA

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against IκBα and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Culture HT-29 cells to near confluency.

-

Pre-treat the cells with or without 5-ASA for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and collect the total protein extracts.

-

Determine the protein concentration of each sample using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.[18][19]

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if PPAR-γ directly binds to the promoter regions of target genes in response to 5-ASA treatment.

Materials:

-

Colon epithelial cell line (e.g., Caco-2)

-

Glycine

-

Cell lysis buffer

-

Sonication equipment

-

Antibody against PPAR-γ

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for the promoter region of a known PPAR-γ target gene (e.g., FABP4) and a negative control region

-

qPCR instrument and reagents

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Treat Caco-2 cells with or without 5-ASA.

-

Cross-link protein-DNA complexes by adding formaldehyde to the cell culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against PPAR-γ or a non-specific IgG (as a negative control) overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating the samples.

-

Treat with Proteinase K to digest the proteins.

-

Purify the DNA using a DNA purification kit.

-

-

Quantitative PCR (qPCR):

Mandatory Visualizations

Signaling Pathways

Caption: Olsalazine's Anti-Inflammatory Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for Investigating Olsalazine's Mechanism.

Conclusion

The activation of PPAR-γ by 5-ASA, the active metabolite of olsalazine, is a critical mechanism underlying its anti-inflammatory effects in the treatment of ulcerative colitis. This interaction leads to the downstream inhibition of the pro-inflammatory NF-κB pathway, resulting in a reduction of inflammatory mediators in the colonic mucosa. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of this signaling pathway is essential for the development of novel and more targeted therapies for inflammatory bowel diseases, potentially leading to the design of next-generation PPAR-γ modulators with enhanced efficacy and safety profiles. Further research, particularly direct comparative studies of different 5-ASA formulations on PPAR-γ activation, will continue to refine our understanding and open new avenues for therapeutic intervention.

References

- 1. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - A novel therapy for colitis utilizing PPAR-γ ligands to inhibit the epithelial inflammatory response [jci.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The nuclear receptor PPARg controls progressive macrophage polarization as a ligand-insensitive epigenomic ratchet of transcriptional memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Olsalazine sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Olsalazine versus sulfasalazine in mild to moderate childhood ulcerative colitis: results of the Pediatric Gastroenterology Collaborative Research Group Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Olsalazine versus mesalazine in the treatment of mild to moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

The Nexus of Host and Microbe: A Technical Guide to Olsalazine's Interaction with Gut Microbiota and Azoreductase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine (B1677275), a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis, represents a classic example of a prodrug activated by the intricate metabolic machinery of the gut microbiota. This technical guide delves into the core mechanisms governing the interaction between olsalazine, the gut microbiome, and the pivotal role of bacterial azoreductases. Understanding these interactions is paramount for optimizing existing therapies and innovating novel colon-targeted drug delivery systems.

Olsalazine is comprised of two molecules of 5-aminosalicylic acid (5-ASA), the therapeutically active moiety, linked by an azo bond (-N=N-). This bond renders the parent drug inactive and prevents its premature absorption in the upper gastrointestinal tract. Upon reaching the colon, the azo bond is cleaved by azoreductases, enzymes produced by a diverse array of gut bacteria. This targeted release of 5-ASA in the colon allows for high local concentrations at the site of inflammation, minimizing systemic side effects.

This guide provides a comprehensive overview of the quantitative aspects of olsalazine metabolism, detailed experimental protocols for studying its microbial interactions, and a visual representation of the key signaling pathways modulated by its active metabolite, 5-ASA.

Quantitative Data on Olsalazine Metabolism and Activity

The efficacy of olsalazine is intrinsically linked to the metabolic capacity of the gut microbiota. The following tables summarize key quantitative data from various studies, providing insights into the pharmacokinetics and microbial metabolism of olsalazine.

| Parameter | Value | Species/Condition | Reference |

| Pharmacokinetics | |||

| Olsalazine Bioavailability | < 2.4% | Humans | [1] |

| Olsalazine Serum Half-life | ~0.9 hours | Humans | [1] |

| Olsalazine-O-sulfate Serum Half-life | ~7 days | Humans | [1] |

| Fecal Recovery of Unchanged Olsalazine | < 5% | Humans | [1] |

| Microbial Metabolism | |||

| In vitro half-life in pooled fecal slurry | ~145.1 minutes | Human fecal slurry | [2] |

| Colonic Concentration of 5-ASA (Olsalazine 1g b.i.d.) | 23.7 (± 1.9) mmol/L | Humans with inactive ulcerative colitis | [3] |

| Azoreductase Activity | Varies significantly among bacterial species | Isolated bacterial strains | [4] |

Table 1: Pharmacokinetic and Microbial Metabolism Parameters of Olsalazine. This table highlights the low systemic absorption of the parent drug and its efficient conversion to the active metabolite in the colon.

| Bacterial Genera | Change with 5-ASA Treatment | Disease Context | Reference |

| Escherichia-Shigella | Decrease | Ulcerative Colitis | [5] |

| Enterococcus | Increase | Ulcerative Colitis | [5] |

| Lactobacillus | Increase | Ulcerative Colitis | [5] |

| Faecalibacterium | Decrease | Ulcerative Colitis | [5] |

| Roseburia | Decrease | Ulcerative Colitis | [5] |

| Prevotella_9 | Decrease | Ulcerative Colitis | |

| Butyricicoccus | Increase (restored) | Ulcerative Colitis |

Table 2: Impact of 5-ASA (the active metabolite of Olsalazine) on Gut Microbiota Composition. This table illustrates the modulatory effects of 5-ASA on the relative abundance of key bacterial genera in patients with ulcerative colitis. It is important to note that studies directly investigating the effect of olsalazine on the microbiome are limited, and much of the available data pertains to its active metabolite, 5-ASA, or the related drug sulfasalazine (B1682708).

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the interaction of olsalazine with the gut microbiota.

Protocol 1: In Vitro Anaerobic Incubation of Olsalazine with Human Fecal Slurry

This protocol describes a method to assess the cleavage of olsalazine into 5-ASA by the human gut microbiota in an in vitro setting.

Materials:

-

Fresh human fecal sample from a healthy donor (screened for antibiotic use in the last 3 months)

-

Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂)

-

Sterile, anaerobic phosphate-buffered saline (PBS), pH 7.4

-

Olsalazine stock solution (e.g., 10 mg/mL in 0.1 M NaOH, filter-sterilized)

-

Sterile, anaerobic brain heart infusion (BHI) broth or similar growth medium

-

Centrifuge

-

HPLC system with a C18 column and UV detector

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (HPLC grade)

-

5-ASA and olsalazine analytical standards

Procedure:

-

Fecal Slurry Preparation (Anaerobic Conditions):

-

Immediately after collection, transfer the fresh fecal sample into an anaerobic chamber.

-

Prepare a 10% (w/v) fecal slurry by homogenizing the fecal sample in anaerobic PBS. For example, add 10 g of feces to 90 mL of PBS.

-

Mix thoroughly by vortexing or with a stomacher for 2-5 minutes.

-

Allow the larger particles to settle for 5 minutes and use the supernatant for the incubation.

-

-

Anaerobic Incubation:

-

In the anaerobic chamber, prepare reaction tubes. For each time point, have a test tube and a control tube.

-

To each tube, add 9 mL of anaerobic BHI broth.

-

Inoculate the test tubes with 1 mL of the fecal slurry supernatant. The control tubes receive 1 mL of sterile PBS.

-

Pre-incubate the tubes at 37°C for 1 hour to allow for microbial activation.

-

Spike each tube with olsalazine from the stock solution to a final concentration of, for example, 200 µg/mL.

-

Incubate all tubes at 37°C under anaerobic conditions.

-

-

Sample Collection and Processing:

-

At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot (e.g., 1 mL) from each test and control tube.

-

Immediately stop the reaction by adding a protein precipitation agent, such as an equal volume of ice-cold acetonitrile or perchloric acid.

-

Vortex vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet bacterial cells and precipitated proteins.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Store samples at -20°C until HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: A common mobile phase for separating olsalazine and 5-ASA is a gradient of acetonitrile and water with 0.1% formic acid.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Detection: UV detection at a wavelength where both olsalazine and 5-ASA have reasonable absorbance (e.g., 320 nm).

-

Quantification: Create standard curves for both olsalazine and 5-ASA using the analytical standards. Calculate the concentration of olsalazine remaining and 5-ASA produced at each time point.

-

Protocol 2: Azoreductase Activity Assay using Olsalazine

This protocol outlines a method to measure the activity of bacterial azoreductases using olsalazine as the substrate. This can be performed with purified enzymes or cell-free extracts.

Materials:

-

Purified azoreductase or bacterial cell-free extract

-

Olsalazine stock solution (as in Protocol 1)

-

NADH or NADPH solution (e.g., 10 mM in buffer)

-

Anaerobic buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, degassed)

-

Spectrophotometer or HPLC system

-

Anaerobic cuvettes (for spectrophotometric assay)

Procedure (Spectrophotometric Method - monitoring NADH/NADPH oxidation):

-

Reaction Setup (Anaerobic Conditions):

-

Work within an anaerobic chamber.

-

Prepare a reaction mixture in an anaerobic cuvette containing:

-

Anaerobic buffer

-

Olsalazine to a final concentration (e.g., 50-100 µM)

-

A suitable amount of purified enzyme or cell-free extract.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding NADH or NADPH to a final concentration (e.g., 200 µM).

-

Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADH/NADPH) over time using the spectrophotometer.

-

A control reaction without the enzyme or with heat-inactivated enzyme should be run in parallel.

-

-

Calculation of Activity:

-

Calculate the rate of NADH/NADPH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

-

One unit of azoreductase activity can be defined as the amount of enzyme that oxidizes 1 µmol of NADH or NADPH per minute under the specified conditions.

-

Procedure (HPLC-based Method - monitoring substrate/product):

-

Follow the reaction setup as described above, but in reaction tubes instead of cuvettes.

-

At various time points, take aliquots of the reaction mixture and stop the reaction as described in Protocol 1.

-

Analyze the samples by HPLC to quantify the disappearance of olsalazine and the appearance of 5-ASA.

-

Calculate the initial reaction velocity from the linear phase of product formation or substrate consumption.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 5-ASA, the active metabolite of olsalazine, are multifactorial and involve the modulation of several key inflammatory signaling pathways within the colonic epithelium.

Activation of PPAR-γ

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with potent anti-inflammatory properties. 5-ASA is a known agonist of PPAR-γ.

Caption: Olsalazine activation and subsequent PPAR-γ signaling cascade.

Inhibition of NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression. 5-ASA has been shown to inhibit the NF-κB signaling pathway at multiple levels.

Caption: 5-ASA-mediated inhibition of the NF-κB signaling pathway.

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for intestinal epithelial cell proliferation and differentiation. Dysregulation of this pathway is implicated in IBD and colorectal cancer. 5-ASA has been shown to modulate this pathway, contributing to its chemopreventive effects.

Caption: Modulation of the Wnt/β-catenin signaling pathway by 5-ASA.

Conclusion

Olsalazine stands as a testament to the power of harnessing the gut microbiome for targeted drug delivery. Its clinical efficacy is a direct consequence of the symbiotic relationship between the host and its resident microbes. The activation of olsalazine by bacterial azoreductases and the subsequent multifaceted anti-inflammatory actions of 5-ASA underscore the importance of considering the microbiome in pharmacology and drug development.

This technical guide has provided a quantitative and methodological framework for researchers to further explore the intricate interplay between olsalazine, the gut microbiota, and host physiology. A deeper understanding of these interactions will undoubtedly pave the way for personalized therapeutic strategies and the design of next-generation, microbiota-activated drugs for IBD and other colonic diseases.

References